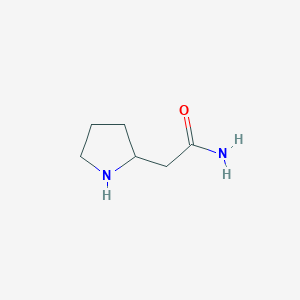

2-Pyrrolidineacetamide

Übersicht

Beschreibung

Piracetam is a nootropic drug in the racetams group . It is considered the first smart drug and is still one of the most popular. It is said to increase cognitive functions including memory and learning . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid and is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) .

Synthesis Analysis

The synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamide is generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride . High-pressure recrystallisation of aqueous and methanolic solutions of piracetam contained in a diamond-anvil cell at pressures of 0.07–0.4 GPa resulted in the formation of a new high-pressure polymorph of piracetam .Molecular Structure Analysis

Piracetam has a molecular weight of 142.1558 . Its IUPAC Standard InChI isInChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2, (H2,7,9) . Chemical Reactions Analysis

Pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Physical And Chemical Properties Analysis

Piracetam is a cyclic derivative of the neurotransmitter GABA . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Nootropic Effects

2-Pyrrolidineacetamide derivatives, such as piracetam, are primarily investigated for their nootropic effects, which include enhancement of learning, memory, and brain metabolism without acting as sedatives or stimulants. These compounds have been shown to improve neuronal and cognitive functions, increase cerebral blood flow and oxygen consumption, and enhance neurotransmitter function and brain neurotransmission (Winnicka, Tomasiak, & Bielawska, 2005). Piracetam, in particular, has been noted for its ability to alter the physical properties of the plasma membrane by increasing its fluidity and protecting cells against hypoxia.

Antiepileptic Activity

Levetiracetam, a structural analogue of piracetam, demonstrates significant antiepileptic activity. It acts through a unique mechanism associated with a specific brain-binding site, contributing to its efficacy and tolerability as an add-on treatment for refractory partial-onset seizures (Kenda et al., 2004).

Antiviral Properties

Research has identified 1-pyrrolidineacetamide derivatives with the potential to inhibit HIV-1 integrase, presenting a novel approach to antiretroviral therapy. These compounds competitively inhibit the binding of integrase to viral DNA, showing promise for the development of new anti-HIV drugs (Du et al., 2008).

Wirkmechanismus

Target of Action

2-Pyrrolidineacetamide, also known as Piracetam, is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) . Its mechanism of action differs from that of endogenous gaba .

Mode of Action

Piracetam has neuroprotective and anticonvulsant properties and is reported to improve neural plasticity . It has effects on the vascular system by reducing erythrocyte adhesion to the vascular endothelium, hindering vasospasms, and facilitating microcirculation .

Biochemical Pathways

A 2-pyrrolidone biosynthesis pathway has been established in Corynebacterium glutamicum, by expressing glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act) which activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .

Pharmacokinetics

After oral ingestion, Piracetam is rapidly absorbed with a bioavailability of 100% . Its volume of distribution is 0.6 L/kg and plasma protein binding is 0% . Approximately 100% of an administered dose is excreted as unchanged piracetam in urine .

Result of Action

Piracetam is a nootropic drug, which enhances memory and facilitates learning . It also acts as a vasodilator and improves blood flow . It has a potential to treat cognitive impairment in aging, brain injury, memory, and balance problems .

Biochemische Analyse

Biochemical Properties

2-Pyrrolidineacetamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to alter the physical properties of the plasma membrane by increasing its fluidity and protecting the cell against hypoxia . It increases red cell deformability and normalizes the aggregation of hyperactive platelets .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It improves learning, memory, and brain metabolism . It also has potential to treat cognitive impairment in aging, brain injury, memory, and balance problems .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with membrane phospholipids. This interaction restores membrane fluidity and could explain the efficacy of this compound in various disorders ranging from dementia and vertigo to myoclonus and stroke .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. High-pressure recrystallization of aqueous and methanolic solutions of this compound resulted in the formation of a new high-pressure polymorph of this compound .

Metabolic Pathways

This compound is involved in certain metabolic pathways. A biosynthetic pathway for this compound has been established in Corynebacterium glutamicum, by expressing glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act) which activates spontaneous dehydration cyclization of GABA to form this compound .

Subcellular Localization

Tools like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins .

Eigenschaften

IUPAC Name |

2-pyrrolidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMALDSHFYWVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

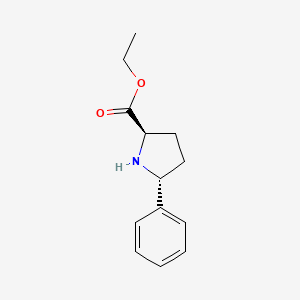

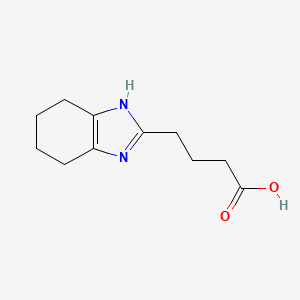

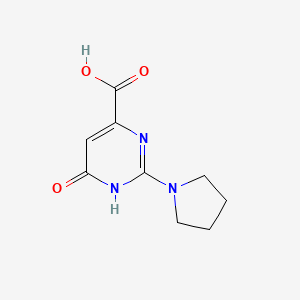

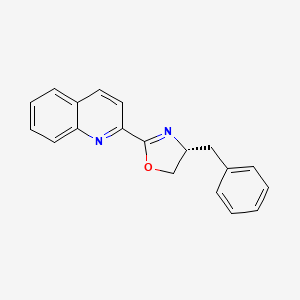

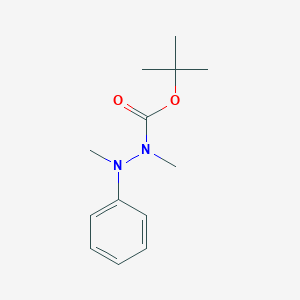

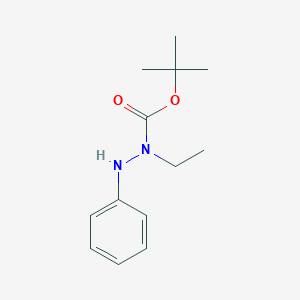

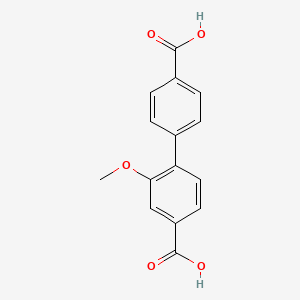

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)

![3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3332979.png)

![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)